(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine
Description
(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine is a chiral tetralinamine derivative characterized by a 3-phenoxybenzyl substituent attached to the amine group of the 1,2,3,4-tetrahydro-1-naphthaleneamine core.
Properties
Molecular Formula |
C23H23NO |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C23H23NO/c1-2-11-20(12-3-1)25-21-13-6-8-18(16-21)17-24-23-15-7-10-19-9-4-5-14-22(19)23/h1-6,8-9,11-14,16,23-24H,7,10,15,17H2 |
InChI Key |
MSBAYIXYVBMHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine typically involves the reaction of 3-phenoxybenzyl chloride with 1,2,3,4-tetrahydro-1-naphthylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxybenzyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxybenzyl group can interact with hydrophobic pockets in proteins, while the tetrahydro-1-naphthaleneamine backbone may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and known properties of (S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine with structurally related compounds from the evidence:
*Calculated molecular weight based on formula C23H23NO.
Key Observations:
Substituent Effects: Sertraline: The 3,4-dichlorophenyl group enhances lipophilicity and serotonin transporter (SERT) binding affinity, while the methylamine group stabilizes the SSRI mechanism . N-(4-Methoxybenzyl) Analog: The electron-donating methoxy group may reduce oxidative metabolism but lacks the steric bulk of phenoxybenzyl . 2-Nitrobenzyl Analog: The nitro group could act as a prodrug moiety (e.g., reduced to an amine in vivo) or confer reactivity for further derivatization .
Stereochemical Considerations :
- The (S)-configuration in the target compound contrasts with the (1S,4S) stereochemistry of sertraline, which is critical for its SSRI efficacy. Enantiomeric differences may lead to divergent pharmacological profiles .
Synthetic Routes: Sertraline is synthesized via titanium tetrachloride-catalyzed condensation of 4-(3,4-dichlorophenyl)tetralone with methylamine .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Sertraline | N-(4-Methoxybenzyl) Analog | (2-Nitrobenzyl) Analog |
|---|---|---|---|---|
| logP (Predicted) | ~4.5 (highly lipophilic) | 4.3 | ~3.8 | ~3.0 |
| Aqueous Solubility | Low | Low (HCl salt improves it) | Moderate | Moderate |
| Metabolic Stability | Likely CYP450-mediated | Hepatic (CYP3A4, 2B6) | Moderate | High (nitro group) |
| Therapeutic Target | Hypothetical: 5-HT/NE reuptake | SERT | Unspecified | Unspecified |
Notes:
- The phenoxybenzyl group in the target compound may increase blood-brain barrier permeability compared to smaller substituents (e.g., methyl in sertraline) due to enhanced lipophilicity.
- Nitrobenzyl derivatives are often explored as prodrugs due to nitro-reductase activity in hypoxic tumor environments, though this is speculative for the cited compound .
Biological Activity
The biological activity of (S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine primarily revolves around its interaction with histone deacetylases (HDACs) . HDACs are crucial in regulating gene expression and are implicated in various neurological disorders, including Alzheimer's disease (AD). Inhibiting specific HDAC isoenzymes can lead to neuroprotective effects by promoting neuronal survival and differentiation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds suggests that modifications to the phenoxazine moiety significantly influence their inhibitory potency against class II HDACs. For example, compounds bearing C-4 substitutions on the phenoxazine ring demonstrated enhanced HDAC inhibitory activities, with some exhibiting IC50 values in the nanomolar range .
Neuroprotective Effects
One significant study highlighted that certain derivatives of phenoxazine exhibited protective effects against oxidative stress-induced neuronal damage. Specifically, a compound analogous to this compound was shown to protect neuron cells from hydrogen peroxide-induced injury without significant cytotoxicity .
Case Studies
A case study involving a series of phenoxazine derivatives demonstrated that those with specific substituents at the C-4 position not only inhibited HDAC activity but also enhanced neurite outgrowth in neuronal cell cultures. This suggests potential applications in treating neurodegenerative conditions where neuronal loss is prevalent.
| Compound | IC50 (nM) | Neurite Outgrowth | Cytotoxicity |
|---|---|---|---|
| 7d | 3–870 | Yes | Low |
| 7e | 50 | Moderate | Moderate |
| Control | - | No | High |
Pharmacological Implications
The implications of these findings extend to pharmacology, where this compound could serve as a lead compound for developing new therapeutics aimed at neuroprotection and treatment of neurodegenerative diseases. The antioxidant properties observed in related compounds further support this potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
